

Application Notes and Protocols for ZD 7155 in Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ZD 7155	
Cat. No.:	B15569243	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 is a potent, selective, and orally active non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Angiotensin II is a key effector hormone in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis.[4] By selectively blocking the AT1 receptor, **ZD 7155** effectively inhibits the vasoconstrictive and other pressor effects of Angiotensin II, making it a valuable tool for cardiovascular research, particularly in the study of hypertension and related pathologies.[1] [5][6] These application notes provide detailed protocols for in vitro and in vivo cardiovascular studies using **ZD 7155**.

Mechanism of Action

ZD 7155 exerts its pharmacological effects by competitively binding to the AT1 receptor, thereby preventing Angiotensin II from binding and activating its downstream signaling pathways. Activation of the AT1 receptor by Angiotensin II typically leads to a cascade of intracellular events, including the activation of Gq/11 proteins, stimulation of phospholipase C (PLC), and a subsequent increase in intracellular calcium concentrations, ultimately resulting in vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[5] **ZD 7155** effectively blocks these pathological processes.



Data Presentation In Vivo Efficacy of ZD 7155 in Rats



Paramete r	Animal Model	Treatmen t	Dose	Route	Effect	Referenc e
Systolic Blood Pressure	Sprague- Dawley Rats	ZD 7155	-	-	Decreased by 16 mm Hg	[5]
Plasma Renin Activity	Sprague- Dawley Rats	ZD 7155	-	-	Increased 3.7-fold	[5]
Renal Renin Gene Expression	Sprague- Dawley Rats	ZD 7155	-	-	Stimulated 4.2-fold	[5]
Angiotensi n II- induced Pressor Response	Conscious Normotensi ve Sprague- Dawley (SD) Rat	ZD 7155	1.082 μmol/kg (0.51 mg/kg)	IV Bolus	~10 times more potent than losartan	[1]
Angiotensi n II- induced Pressor Response	Conscious Normotensi ve Sprague- Dawley (SD) Rat	Losartan	2.165 and 6.495 μmol/kg (1.0 and 3.0 mg/kg)	IV Bolus	-	[1]
Duration of Action	Conscious Rats	ZD 7155	1.082 μmol/kg	IV Bolus	Suppresse d Angiotensi n II- induced pressor response for ~24h	[1]



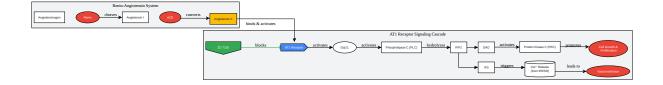
Antihyperte nsive Effect	Conscious Spontaneo usly Hypertensi ve Rat (SHR)	ZD 7155	1.082 μmol/kg	IV Bolus	Significant antihyperte nsive effect	[1]
Antihyperte nsive Effect	Conscious Spontaneo usly Hypertensi ve Rat (SHR)	Losartan	6.495 μmol/kg	IV Bolus	Significant antihyperte nsive effect	[1]

In Vitro Activity of ZD 7155

Parameter	Cell/Tissue Model	Treatment	Effect	Reference
Angiotensin II- induced intracellular Ca2+ increase	Rat Mesangial Cells	ZD 7155	Completely blocked	[5]
Angiotensin II- induced vasoconstriction	Isolated Perfused Rat Kidneys	ZD 7155	Completely abolished	[5]
Renin Secretion	Isolated Perfused Rat Kidneys	ZD 7155	Increased to 700% of baseline	[5]
Reflex decrease of renal sympathetic nerve activity (RSNA)	Anesthetized Rats	ZD 7155	Impaired the response to 5HT3 receptor stimulation	[2]



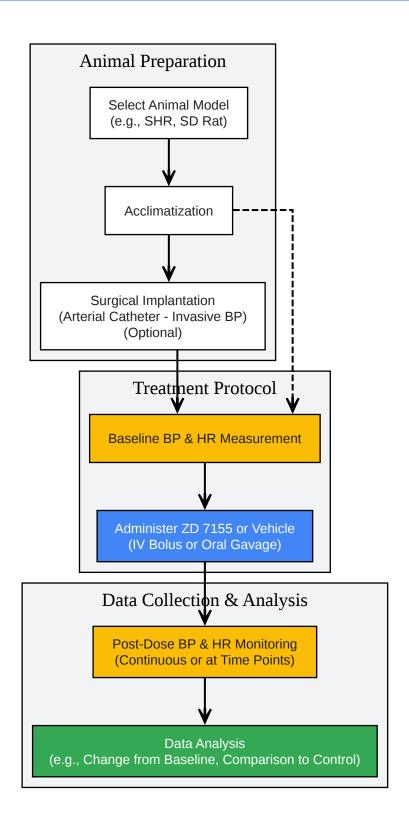
Signaling Pathways and Experimental Workflows



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AT1 Receptor Signaling Pathway and ZD 7155 Inhibition.

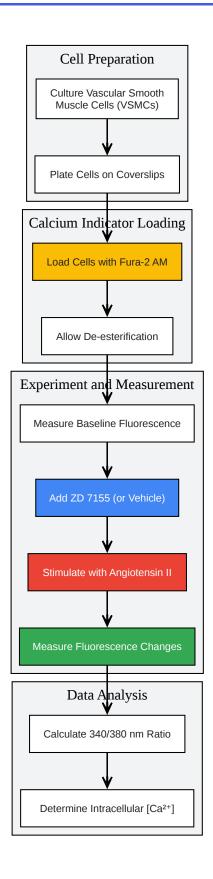




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In Vivo Experimental Workflow for Blood Pressure Studies.





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In Vitro Workflow for Intracellular Calcium Measurement.



Experimental Protocols

In Vivo Protocol: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

- 1. Animal Model and Preparation:
- Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
- Housing: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.
- Acclimatization: Allow at least one week for acclimatization to the facility.
- Surgical Preparation (for invasive blood pressure monitoring):
 - Anesthetize the rat (e.g., with isoflurane).
 - Implant a sterile catheter into the carotid artery for direct blood pressure measurement.
 - Exteriorize the catheter at the back of the neck.
 - Allow a recovery period of at least 48 hours.
- 2. Drug Preparation and Administration:
- **ZD 7155** Solution: Dissolve **ZD 7155** in a suitable vehicle (e.g., sterile saline). For a dose of 0.51 mg/kg, prepare a solution concentration that allows for a low-volume intravenous injection (e.g., 1 ml/kg).
- Administration:
 - Intravenous (IV) Bolus: Administer ZD 7155 (e.g., 1.082 μmol/kg or 0.51 mg/kg) or vehicle
 via the tail vein or a previously implanted catheter.[1]
 - Oral Gavage: For oral administration studies, dissolve or suspend ZD 7155 in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer a precise volume based on the animal's body weight using a gavage needle.



- 3. Blood Pressure and Heart Rate Measurement:
- Invasive Method (Direct Arterial Cannulation):
 - Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
 - Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes before drug administration.
 - Continuously record MAP and HR for a designated period (e.g., 24 hours) after administration of ZD 7155 or vehicle.
- Non-Invasive Method (Tail-Cuff Plethysmography):
 - Acclimatize the rats to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced variations in blood pressure.
 - Measure baseline systolic blood pressure (SBP) and HR.
 - Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).
- 4. Data Analysis:
- Calculate the change in blood pressure and heart rate from the baseline for each animal.
- Compare the responses between the **ZD 7155**-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Protocol: Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells (VSMCs)

- 1. Cell Culture:
- Cell Line: Primary rat aortic smooth muscle cells or a suitable cell line (e.g., A7r5).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.



- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Plating: Seed cells onto glass coverslips 24-48 hours before the experiment.
- 2. Preparation of Solutions:
- ZD 7155 Stock Solution: Prepare a 10 mM stock solution of ZD 7155 in dimethyl sulfoxide (DMSO). Store at -20°C.
- Angiotensin II Stock Solution: Prepare a 1 mM stock solution of Angiotensin II in sterile water. Store at -20°C.
- Fura-2 AM Loading Buffer: Prepare a working solution of Fura-2 AM (e.g., 2-5 μM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127.
- 3. Fura-2 AM Loading:
- Wash the cells on coverslips twice with HBSS.
- Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
- Allow for de-esterification of the dye by incubating the cells in HBSS for an additional 30 minutes at room temperature in the dark.
- 4. Intracellular Calcium Measurement:
- Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Continuously perfuse the cells with HBSS.
- Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.
- Record a stable baseline fluorescence ratio (340/380 nm).



- Add ZD 7155 (e.g., at a final concentration of 1 μM) or vehicle (DMSO) to the perfusion buffer and incubate for a specified time (e.g., 10-15 minutes).
- Stimulate the cells with Angiotensin II (e.g., at a final concentration of 100 nM) in the continued presence of **ZD 7155** or vehicle.
- Record the changes in the 340/380 nm fluorescence ratio.
- 5. Data Analysis:
- Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.
- The change in the 340/380 nm ratio is proportional to the change in intracellular calcium concentration.
- Compare the Angiotensin II-induced calcium response in the presence and absence of ZD 7155.

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- To cite this document: BenchChem. [Application Notes and Protocols for ZD 7155 in Cardiovascular Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569243#zd-7155-experimental-design-for-cardiovascular-studies]

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